molecular formula C9H14N2 B3059491 Hydrazine, 1-(1-methylethyl)-1-phenyl- CAS No. 35292-56-9

Hydrazine, 1-(1-methylethyl)-1-phenyl-

Cat. No.: B3059491
CAS No.: 35292-56-9
M. Wt: 150.22 g/mol
InChI Key: BBKJMHUSPDZBDB-UHFFFAOYSA-N
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Description

Hydrazine, 1-(1-methylethyl)-1-phenyl- is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylethyl group and another by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(1-methylethyl)-1-phenyl- typically involves the reaction of hydrazine with isopropyl bromide and phenyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents may also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-(1-methylethyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl and 1-methylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1-(1-methylethyl)-1-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, 1-(1-methylethyl)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,1-bis(1-methylethyl)-: This compound has two 1-methylethyl groups instead of one phenyl group.

    Hydrazine, 1-methyl-1-(1-methylethyl)-: This compound has a methyl group instead of a phenyl group.

Uniqueness

Hydrazine, 1-(1-methylethyl)-1-phenyl- is unique due to the presence of both a phenyl group and a 1-methylethyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. The phenyl group contributes to its aromatic character, while the 1-methylethyl group influences its steric and electronic properties.

Properties

IUPAC Name

1-phenyl-1-propan-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKJMHUSPDZBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480186
Record name Hydrazine, 1-(1-methylethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35292-56-9
Record name Hydrazine, 1-(1-methylethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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